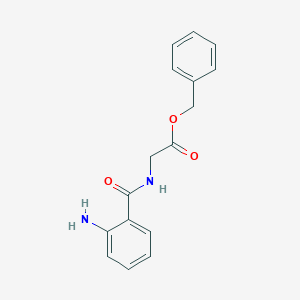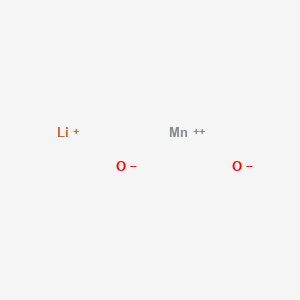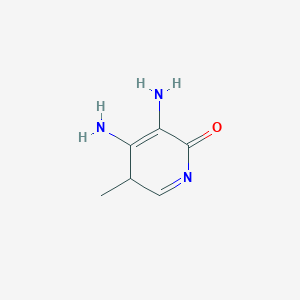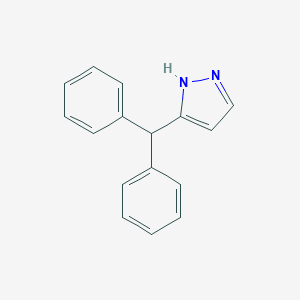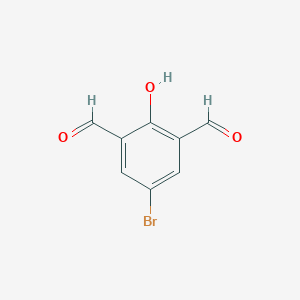
2,6-Diformyl-4-bromophenol
Descripción general
Descripción
2,6-Diformyl-4-bromophenol (DFP) is a synthetic phenol compound that has been studied extensively for its potential applications in biochemistry and medicine. It has been used in a variety of experiments, including those related to enzyme inhibition, drug discovery, and protein-protein interactions. DFP is also known for its unique properties, including its ability to interact with certain enzymes and its ability to act as a competitive inhibitor of certain biochemical processes.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Methods : 2,6-Diformyl-4-bromophenol can be synthesized through various methods. For instance, Leroy et al. (1988) reported a seven-stage synthesis method, starting from 4-bromophenol, to produce 2,6-diformyl-4-trifluoromethylphenol, a similar compound (Leroy, Wakselman, Lacroix, & Kahn, 1988).
Environmental Impact and Ecological Role
- Presence in Marine Environments : Bromophenols, including compounds similar to 2,6-Diformyl-4-bromophenol, are found in marine environments and have been studied for their impact on cellular calcium signaling in neuroendocrine cells. Hassenklöver et al. (2006) examined various bromophenols and their effects on the Ca2+ homeostasis in endocrine cells (Hassenklöver, Predehl, Pilli, Ledwolorz, Assmann, & Bickmeyer, 2006).
- Role in Off-Flavors in Seafood : Research by Whitfield et al. (1988) identified 2,6-Dibromophenol, a related compound, as the cause of an iodoform-like off-flavour in some Australian crustacea. This highlights the significance of bromophenols in affecting seafood quality (Whitfield, Shaw, & Tindale, 1988).
Phototransformation and Environmental Fate
- Formation of Emerging Pollutants : Zhao et al. (2015) studied the photoformation of hydroxylated polybrominated diphenyl ethers from 2,6-Dibromophenol in aqueous solutions, demonstrating the compound’s role in forming pollutants in aquatic environments (Zhao, Jiang, Wang, Lehmler, Buettner, Quan, & Chen, 2015).
Water Treatment and Oxidation
- Oxidation during Water Treatment : Jiang et al. (2014) explored the oxidation kinetics of bromophenols, including 2,6-Dibromophenol, during water treatment with potassium permanganate, revealing the formation of potentially harmful brominated polymeric products (Jiang, Gao, Pang, Wang, Huangfu, Liu, & Ma, 2014).
Cellular and Biochemical Effects
- Antioxidant Activity : Olsen et al. (2013) investigated the antioxidant activity of several bromophenols isolated from red algae. Their findings suggest potential applications of these compounds in pharmaceuticals and nutraceuticals due to their cellular antioxidant properties (Olsen, Hansen, Isaksson, & Andersen, 2013).
Potential Pharmacological Applications
- Anticancer Properties : Guo et al. (2018) synthesized a novel bromophenol derivative, BOS-102, and found it to be effective in inducing cell cycle arrest and apoptosis in human lung cancer cells, highlighting the potential of bromophenols in cancer treatment (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).
Safety And Hazards
The safety data sheet for a related compound, “4-Bromophenol”, suggests that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid ingestion and inhalation, and to use only in a well-ventilated area .
Propiedades
IUPAC Name |
5-bromo-2-hydroxybenzene-1,3-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHFPZMUTXRLFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413943 | |
| Record name | 2,6-Diformyl-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diformyl-4-bromophenol | |
CAS RN |
109517-99-9 | |
| Record name | 2,6-Diformyl-4-bromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

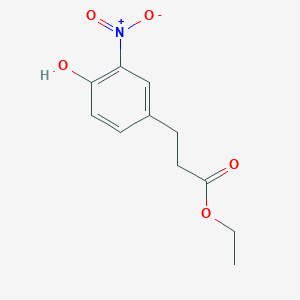
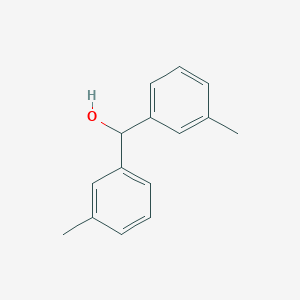
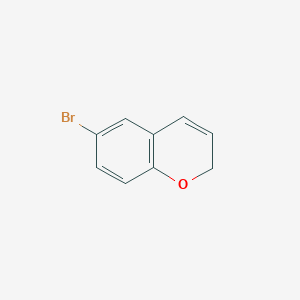
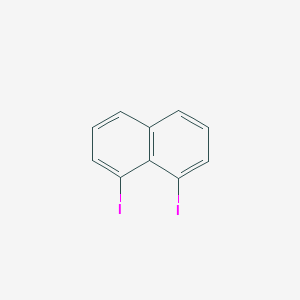
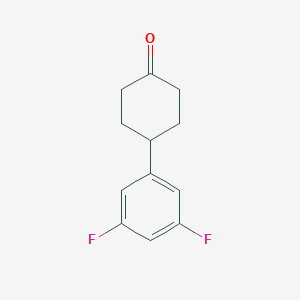
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B175173.png)
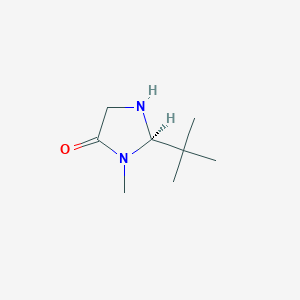
![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B175176.png)
![2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B175178.png)

